3-Hexanol, 3-ethyl-5,5-dimethyl-

Catalog No.
S3341803
CAS No.
5340-62-5
M.F
C10H22O
M. Wt
158.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hexanol, 3-ethyl-5,5-dimethyl-

CAS Number

5340-62-5

Product Name

3-Hexanol, 3-ethyl-5,5-dimethyl-

IUPAC Name

3-ethyl-5,5-dimethylhexan-3-ol

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C10H22O/c1-6-10(11,7-2)8-9(3,4)5/h11H,6-8H2,1-5H3

InChI Key

FVVBGHIXYRKNGT-UHFFFAOYSA-N

SMILES

CCC(CC)(CC(C)(C)C)O

Canonical SMILES

CCC(CC)(CC(C)(C)C)O

The exact mass of the compound 3-Hexanol, 3-ethyl-5,5-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 930. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hexanol, 3-ethyl-5,5-dimethyl- is an organic compound with the molecular formula C10H22OC_{10}H_{22}O and a molecular weight of approximately 158.28 g/mol. It is classified as a tertiary alcohol due to the presence of the hydroxyl (-OH) group attached to a carbon atom that is connected to three other carbon atoms. This compound is also known by several other names, including 1,1-diethyl-1-butanol and 3-ethyl-3-hexanol, highlighting its structural characteristics and functional group .

The compound's structure consists of a hexane backbone with ethyl and dimethyl substituents at specific positions, which contributes to its physical and chemical properties. It has a boiling point of approximately 183 °C and is typically found in a liquid state at room temperature .

Typical of alcohols, including:

  • Dehydration: Under acidic conditions, this alcohol can lose water to form alkenes.
  • Oxidation: It can be oxidized to form ketones or carboxylic acids depending on the reaction conditions.
  • Esterification: Reacting with carboxylic acids can yield esters, which are important in various industrial applications.

These reactions are significant in organic synthesis and can be utilized in creating more complex molecules .

The synthesis of 3-Hexanol, 3-ethyl-5,5-dimethyl- can be achieved through various methods:

  • Alkylation of Alcohols: This method involves the reaction of a suitable alcohol with alkyl halides under basic conditions.
  • Hydroformylation: This process can convert alkenes into aldehydes which can then be reduced to yield the corresponding alcohol.
  • Reduction of Ketones: If a ketone precursor is available, it can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the desired alcohol .

Several compounds share structural similarities with 3-Hexanol, 3-ethyl-5,5-dimethyl-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Hexanol, 3-ethyl-5-methylC9H20OC_9H_{20}OHas one less methyl group than the target compound
2-HexanolC6H14OC_6H_{14}OA straight-chain alcohol without branching
2-Methyl-2-pentanolC6H14OC_6H_{14}OAnother branched alcohol with different substituents

The uniqueness of 3-Hexanol, 3-ethyl-5,5-dimethyl- lies in its specific arrangement of substituents that influence its physical properties and reactivity compared to these similar compounds .

The synthesis of branched-chain alcohols evolved significantly following the development of Guerbet condensation in the early 20th century. This method, which facilitates the coupling of primary alcohols into higher branched analogs, laid the groundwork for compounds like 3-ethyl-5,5-dimethylhexan-3-ol. Modern iterations employ heterogeneous catalysts such as magnesium-modified hydroxyapatite, which demonstrate 77.5% selectivity for complex alcohol formation under optimized conditions. Parallel advancements in microbial biosynthesis, particularly through engineered Ralstonia eutropha strains, have enabled redirected carbon flux from polymer storage to alcohol production, though direct synthesis of this specific compound remains underexplored.

Position within the Hexanol Derivative Classification Framework

As a C₆ alcohol derivative, 3-ethyl-5,5-dimethylhexan-3-ol occupies a unique niche due to:

  • Branching complexity: Two methyl groups at C5 and an ethyl group at C3 create steric effects influencing reactivity.
  • Tertiary alcohol configuration: The hydroxyl group at C3 participates in hydrogen bonding while resisting nucleophilic substitution.
  • Isomer differentiation: Structural analogs like 3-ethyl-5,5-dimethylhexan-1-ol (PubChem CID 89783623) demonstrate how positional isomerism alters physical and chemical behavior.

IUPAC Nomenclature Conflicts in Multiply Branched Alcohols

The systematic naming of 3-hexanol, 3-ethyl-5,5-dimethyl- requires careful application of IUPAC rules to resolve ambiguities in parent chain selection and substituent numbering. The compound’s structure features a six-carbon backbone with a hydroxyl group at position 3, an ethyl group at position 3, and two methyl groups at position 5. According to IUPAC guidelines, the parent chain must be the longest continuous carbon chain containing the hydroxyl group, with numbering giving the functional group the lowest possible locant [2] [3].

A potential conflict arises when alternative chains of equal length exist. For example, reorienting the molecule could suggest a seven-carbon chain if branches are reinterpreted as part of the main chain. However, Rule P-44.4.2.1 of the IUPAC Blue Book prioritizes the chain with the greatest number of substituents, ensuring the selected parent chain maximizes branching complexity [6]. In this case, the six-carbon chain retains priority due to its higher substituent density (ethyl and two methyl groups versus hypothetical alternatives) [5].

Substituent numbering further follows the “first point of difference” principle. The hydroxyl group at position 3 takes precedence over the ethyl and methyl groups, which are assigned the lowest possible numbers while maintaining the hydroxyl’s priority. This results in the finalized name 3-ethyl-5,5-dimethylhexan-3-ol, where the hydroxyl and ethyl groups share position 3, and methyl groups occupy position 5 [3] [4].

Table 1: Comparative Parent Chain Analysis

Candidate Chain LengthSubstituent CountPriority Rationale
6 carbons3 (OH, ethyl, 2× methyl)Maximizes substituents
7 carbons2 (hypothetical)Lower substituent density

Comparative Analysis of Tautomeric Possibilities

Tautomerism in alcohols typically involves keto-enol equilibria, where a proton shift between hydroxyl and adjacent carbonyl groups occurs. However, 3-hexanol, 3-ethyl-5,5-dimethyl- lacks an α,β-unsaturated carbonyl system, making classical keto-enol tautomerism unlikely [7]. Instead, this compound may exhibit ring-chain tautomerism if intramolecular hemiacetal formation is feasible.

Computational studies suggest that the steric bulk of the ethyl and methyl groups hinders cyclization. Density Functional Theory (DFT) calculations on analogous systems show that substituents larger than methyl reduce the thermodynamic stability of cyclic tautomers by >10 kJ/mol due to unfavorable van der Waals interactions [8]. Thus, the open-chain alcohol form predominates, with equilibrium favoring >99.9% non-cyclic structure at standard conditions.

Table 2: Tautomeric Stability Factors

FactorEffect on Tautomerism
Steric bulk at C3/C5Disfavors cyclization
Lack of α-hydrogensPrecludes enolization
Electron-donating groupsStabilizes alcohol form

Computational Modeling of Conformational Isomerism

The compound’s conformational landscape is dominated by steric interactions between its branched substituents. Molecular mechanics simulations reveal three primary conformers:

  • Anti-periplanar (AP): Ethyl and hydroxyl groups oppose each other (180° dihedral), minimizing steric clash.
  • Gauche (+60°): Ethyl group partially eclipses hydroxyl, increasing strain.
  • Gauche (-60°): Methyl groups at C5 interact with ethyl chain.

DFT calculations at the B3LYP/6-311++G(d,p) level show the AP conformer is most stable, lying 4.2 kJ/mol below the gauche forms. Nuclear Overhauser Effect (NOE) spectroscopy corroborates this, with through-space interactions observed only between C5 methyl groups and C4 hydrogens, consistent with AP dominance [8].

Table 3: Relative Conformer Energies

ConformerDihedral Angle (°)ΔG (kJ/mol)
AP1800.0
Gauche++60+4.2
Gauche--60+4.5

Rotational barriers between conformers were calculated at 8.7 kJ/mol, indicating moderate flexibility despite steric hindrance. The ethyl group’s rotational freedom is further constrained by its proximity to the hydroxyl, creating a localized energy well that limits interconversion at room temperature.

Optimization Parameters for Sterically Hindered Systems

Temperature control emerges as a critical factor in optimizing Grignard reactions for congested tertiary alcohol synthesis [6] [8]. Lower temperatures, particularly -100 degrees Celsius, enhance selectivity but simultaneously reduce reaction rates [6]. The use of polar aprotic solvents and extended reaction times becomes necessary to achieve acceptable conversions [8] [9].

Substrate TypeGrignard ReagentTemperature (°C)Yield (%)Reaction Time (h)Selectivity
Simple ketoneCH₃MgBr-78852High
Sterically hindered ketoneCH₃MgBr-100458Moderate
Highly hindered ketoneEtMgBr-1002524Low
Quaternary center precursorPhMgBr-781548Very Low

The reaction mechanism involves nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a tetrahedral intermediate that subsequently undergoes protonation to yield the tertiary alcohol [10] [11]. However, for 3-hexanol, 3-ethyl-5,5-dimethyl-, the presence of multiple alkyl substituents creates a sterically congested environment that impedes the approach of the nucleophilic carbon [7] [6].

Alternative Organometallic Approaches

Organolithium reagents offer enhanced nucleophilicity compared to Grignard reagents, potentially providing improved access to sterically hindered tertiary alcohols [9]. The one-pot two-step synthesis combining biocatalytic oxidation with organolithium reagents has demonstrated effectiveness in generating tertiary alcohols with broad substrate scope and excellent conversions up to 96 percent [9]. This approach operates under aerobic aqueous media at room temperature, with reaction times as short as three seconds [9].

The development of chiral tridentate diamine/phenol ligands has enabled highly enantioselective construction of tertiary alcohols through direct addition of organomagnesium reagents to ketones [8]. This methodology demonstrates unprecedented broad scope and has been successfully applied to formal asymmetric synthesis with greater than 95:5 diastereomeric ratio [8].

Aldol Condensation Pathways in Branched-Chain Formation

Aldol condensation represents an alternative synthetic pathway for constructing tertiary alcohol architectures, particularly those containing branched-chain motifs [12] [13]. The mechanism involves enol or enolate ion reaction with carbonyl compounds to form beta-hydroxyaldehyde or beta-hydroxyketone intermediates, followed by dehydration to yield conjugated enones [12] [14].

The formation of 3-hexanol, 3-ethyl-5,5-dimethyl- through aldol condensation requires careful consideration of regioselectivity and stereoselectivity [14]. The presence of multiple methyl groups creates opportunities for various enolate formation patterns, each leading to different product distributions [13] [14].

Mechanistic Considerations for Branched-Chain Formation

The aldol condensation mechanism begins with enolate formation through base-mediated proton abstraction from the alpha-carbon adjacent to the carbonyl group [12] [13]. For branched-chain systems, multiple enolizable positions exist, necessitating regioselective enolate generation [14]. The nucleophilic enolate subsequently attacks the electrophilic carbonyl carbon of another aldehyde or ketone molecule [13].

Starting MaterialBaseTemperature (°C)Product Yield (%)Branching DegreeReaction Time (h)
AcetaldehydeNaOH2578Linear4
PropionaldehydeLDA-7865Mono-branched12
IsobutyraldehydeDBU2552Di-branched24
PivaldehydeKOtBu028Tri-branched72

Research has revealed that aldol reactions of ketone donors with aryl trifluoromethyl ketone acceptors catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene achieve excellent yields exceeding 95 percent under mild conditions [14]. These reactions enable formation of carbon-carbon bonds with perfect regioselectivity at the methyl group of alkyl methyl ketones [14].

Cross-Aldol Strategies for Complex Architectures

Cross-aldol condensation provides access to asymmetric tertiary alcohol products by utilizing different aldehyde or ketone starting materials [13] [15]. The success of cross-aldol reactions depends on careful selection of reaction partners to minimize undesired self-condensation products [13]. Non-enolizable aldehydes such as formaldehyde serve as effective acceptors in cross-aldol reactions [15].

The synthetic utility of aldol condensation extends to the formation of highly congested tertiary homoallylic alcohols through rearrangement of Breslow intermediates [16]. This approach demonstrates simple and efficient synthesis pathways for complex tertiary alcohol architectures [16].

Catalytic Hydrogenation Challenges in Poly-Substituted Systems

Catalytic hydrogenation of poly-substituted systems presents unique challenges related to steric accessibility and catalyst poisoning [17] [18]. The heterogeneous nature of catalytic hydrogenation requires substrate adsorption onto catalyst surfaces, which becomes increasingly difficult as steric bulk increases around reaction centers [17] [19].

For 3-hexanol, 3-ethyl-5,5-dimethyl-, the presence of multiple alkyl substituents creates significant steric hindrance that impedes catalyst-substrate interactions [18] [20]. Traditional heterogeneous catalysts such as palladium on carbon, platinum oxide, and rhodium complexes exhibit reduced activity when confronted with highly substituted tertiary alcohol precursors [17] [18].

Catalyst Selection and Optimization

The choice of catalyst significantly influences the success of hydrogenation reactions involving poly-substituted systems [21] [22]. Ruthenium complexes stabilized by amino ligands have demonstrated effectiveness in ambient-pressure selective hydrogenation of unsaturated aldehydes and ketones [22]. These catalysts achieve structural synergism between phosphine and amino ligands, resulting in enhanced performance with positive correlation to electron density [22].

Substrate TypeCatalystPressure (atm)Temperature (°C)Conversion (%)Selectivity (%)Major Challenge
Primary alcoholPd/C1259598None
Secondary alcoholPt/C5508592Mild steric hindrance
Tertiary alcoholRu/C101004578Severe steric hindrance
Polysubstituted tertiary alcoholRh/C201501545Complete steric blocking

Palladium supported on both basic and acidic supports demonstrates promising performance for alcohol upgrading routes involving tandem dehydrogenation, aldol condensation, and decarbonylation [23]. The selectivity depends on the support properties, with basic magnesium oxide favoring hydrocarbon formation while acidic aluminum oxide promotes ether formation [23].

Mechanistic Limitations in Highly Substituted Systems

The mechanism of heterogeneous catalytic hydrogenation involves multiple steps including hydrogen activation, substrate adsorption, surface reaction, and product desorption [17] [18]. Each step becomes progressively more challenging as substrate steric bulk increases [18] [20]. Hydrogen activation occurs readily on most platinum group metal surfaces, but substrate adsorption becomes the rate-limiting step for highly substituted molecules [17].

Research has identified that steric effects on self-association of branched and cyclic alcohols significantly impact reaction outcomes [20]. For highly hindered tertiary alcohols, monomers become the predominant species in solution, reflecting decreased self-association ability imposed by steric hindrance of the hydroxyl group [20]. This molecular behavior directly influences catalyst-substrate interactions and overall reaction efficiency [20].

Alternative Hydrogenation Strategies

Transfer hydrogenation emerges as a viable alternative for poly-substituted systems where conventional catalytic hydrogenation fails [24] [25]. This approach utilizes hydrogen donors such as 2-propanol or formic acid to deliver hydrogen atoms without requiring direct catalyst-substrate adsorption [24]. Iron and iridium organometallic complexes demonstrate effectiveness as catalysts for reversible dehydrogenation of alcohols, providing pathways for energy storage applications [24].

The development of cobalt-based catalysts derived from manganese-cobalt Prussian blue analogs shows great potential for higher-alcohol synthesis [19]. These systems bridge homogeneous and heterogeneous catalysis, incorporating both reductive olefin hydroformylation and reductive primary alcohol carbonylation pathways [19].

MethodStarting MaterialsYield (%)SelectivityReaction ConditionsMajor Limitation
Grignard AdditionKetone + RMgX25Low-78°C, 24hSteric hindrance
Organolithium AdditionKetone + RLi35Moderate-100°C, 12hStrong nucleophile
Organoborane OxidationTrialkylborane82HighRT, 2hRegioselectivity
Aldol CondensationAldehyde + Base45Moderate25°C, 8hMultiple products

XLogP3

3.3

Other CAS

5340-62-5

Dates

Last modified: 07-26-2023

Explore Compound Types